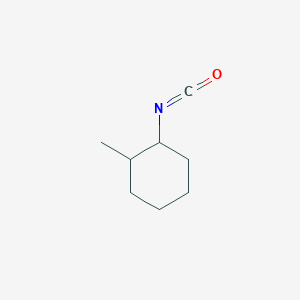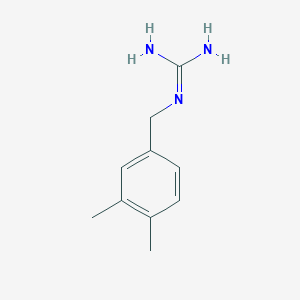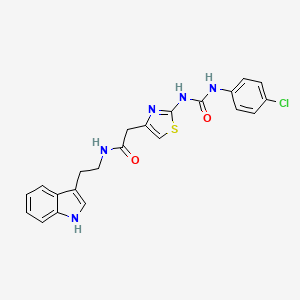
(R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to an ethanamine group. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride typically involves the bromination of pyridine derivatives followed by amination. One common method includes the bromination of 4-pyridinecarboxaldehyde to form 2-bromo-4-pyridinecarboxaldehyde, which is then reduced to 2-bromo-4-pyridinemethanol. This intermediate is further converted to 2-bromo-4-pyridinemethylamine through a substitution reaction with ammonia or an amine source .
Industrial Production Methods
In industrial settings, the production of ®-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride may involve large-scale bromination and amination processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ethanamine group can undergo oxidation to form corresponding imines or amides, while reduction can yield primary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines.
Scientific Research Applications
®-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, modulating their activity. The ethanamine group can interact with active sites or binding pockets, influencing the overall biological activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromopyridine-4-methanamine
- (2-Bromopyridin-4-yl)methanamine dihydrochloride
Uniqueness
®-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride is unique due to its specific stereochemistry (R-configuration), which can result in distinct biological activities compared to its racemic or S-enantiomer counterparts. This stereochemistry can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
(1R)-1-(2-bromopyridin-4-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-10-7(8)4-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFPOOKKWWDFDY-ZJIMSODOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)Br)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=NC=C1)Br)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2717162.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(p-tolyl)urea](/img/structure/B2717163.png)
![4-[1-(4-Methoxy-3-methylbenzenesulfonyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2717164.png)
![(Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate)](/img/structure/B2717165.png)
![(2-Fluorophenyl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2717166.png)

![1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-one](/img/structure/B2717168.png)
![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2717169.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-fluorophenyl)piperidine-4-carboxamide](/img/structure/B2717170.png)
![ethyl 2-(2-(quinazolin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2717171.png)

